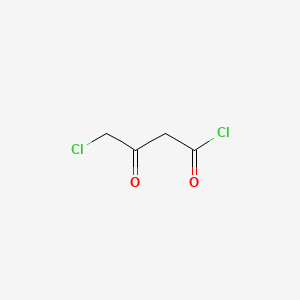

4-Chloro-3-oxobutyryl chloride

Cat. No. B1274136

Key on ui cas rn:

41295-64-1

M. Wt: 154.98 g/mol

InChI Key: WSHVQVCBPLNREW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03960941

Procedure details

A solution of 3-oxo-4-chlorobutyryl chloride was prepared by passing in 0.645 mols of Cl2 gas into a solution of 0.645 mol of diketene at -20°C in 1,2-dichloroethane which was approximately 2/3 solvent by volume. The starting diketene was of approximately 98.1 percent purity as assayed by NMR spectroscopy. The solution was then treated in a three neck flask fitted with thermometer, dropping funnel, condenser, mechanical stirrer and a N2 inlet and outlet with 11.8 ml of water (0.655 mol) added slowly from the dropping funnel. A slow stream of N2 gas was passed through the flask and allowed to pass out the condenser and into a NaOH solution prepared from 80 ml of 7.93 N NaOH (0.635 mol) diluted to approximately 800 ml. The water was added with vigorous stirring at such a rate that no HCl escaped the NaOH trap while maintaining a temperature of 25°-30°C in the reaction mixture. The product acid began to crystallize from the reaction mixture about 1/3 of the way through the addition of water. After completion of the addition, stirring was continued overnight. The NaOH trap solution was then made up to 1 liter and a 100 ml aliquot removed. This was titrated to a phenolphthalein end point requiring 3.23 ml of 0.1043 N HCl showing a net excess of 3.36 milliequivalents of unused base remained. This corresponds to a 99.8 percent yield of HCl based on diketene. The solid acid was recovered by filtration and yielded 61.1 g (70.8 percent of theory) of snow white crystalline product MP 69°-71°C. Further washing of the flask with pentane removed 1.32 g of solids. 21.3 g of acid was recovered upon evaporation of the residual solvent filtrate at room temperature on a rotary evaporator under vacuum. Both solid products were washed with pentane and found to be pure via their NMR spectra. The combined yield was 83.7 or 97 percent of theory. The melting point reported by Rosdig, Kleppe and Markl is 67°-69°C (Ber. 95 1252 (1962).

[Compound]

Name

unused base

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

ClCl.[CH2:3]=[C:4]1[O:8]C(=O)C1.N#N.[OH-:11].[Na+].[ClH:13].[Cl:14][CH2:15][CH2:16][Cl:17]>O>[O:3]=[C:4]([CH2:8][Cl:13])[CH2:15][C:16]([Cl:17])=[O:11].[ClH:14] |f:3.4|

|

Inputs

Step One

[Compound]

|

Name

|

unused base

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

11.8 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0.645 mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

|

Name

|

|

|

Quantity

|

0.645 mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C1CC(=O)O1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCCCl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C1CC(=O)O1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Seven

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The solution was then treated in a three neck flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with thermometer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added slowly from the dropping funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted to approximately 800 ml

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining a temperature of 25°-30°C in the reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallize from the reaction mixture about 1/3 of the way through the addition of water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After completion of the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a 100 ml aliquot removed

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C(CC(=O)Cl)CCl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 99.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |